![molecular formula C17H18N4O4S B2396645 N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide CAS No. 1105206-89-0](/img/structure/B2396645.png)
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide” is a complex organic compound. It contains a thiazolidine ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen . This compound also contains an amide group and a pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazolidine ring, possibly through a cyclization reaction . The amide group could be introduced through a condensation reaction .Molecular Structure Analysis
The molecular formula of this compound is C12H15N3O4S . It contains a thiazolidine ring, an amide group, and a pyridine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The thiazolidine ring might undergo reactions at the sulfur or nitrogen atoms. The amide group could participate in condensation or hydrolysis reactions. The pyridine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of the polar amide group could influence its solubility in different solvents .科学的研究の応用
Stereochemical Investigations : Demir-Ordu, Demir-Dündar, and Oezkirimli (2015) explored the stereochemical properties of similar thiazolidinone derivatives. They synthesized N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides and investigated their structures using IR, NMR, and mass spectra. They found that the presence of stereogenic centers on the thiazolidinone ring resulted in diastereoisomeric pairs, which were resolved using high-performance liquid chromatography (HPLC) (Demir-Ordu, Demir-Dündar, & Oezkirimli, 2015).
Synthesis and Biological Evaluation : Patel, Kumari, and Patel (2012) synthesized a series of thiazolidinone derivatives and evaluated them for antimicrobial activity against various bacteria and fungi. They conducted condensation reactions and cyclizations to create these compounds, showing that some exhibited significant antimicrobial properties (Patel, Kumari, & Patel, 2012).
Antifungal Activity Screening : Begum (2018) conducted a study on 2-Aryl-3-[substituted pyridin-2-yl]-amino/methylamino thiazolidin-4-ones, focusing on their antifungal activity. These compounds were synthesized and tested against Rhizoctina solani and Fusarium oxysporum, with some showing excellent fungicidal properties (Begum, 2018).
Antimicrobial Agents : Incerti et al. (2017) developed a series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides with potent antimicrobial activity. These compounds were synthesized and tested against several bacterial and fungal species, showing significant antimicrobial properties (Incerti et al., 2017).
Aggregation Enhanced Emission Properties : Srivastava et al. (2017) studied compounds similar to N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide, focusing on their luminescent properties. They found that these compounds exhibited aggregation enhanced emission (AEE) in various solvents and showed multi-stimuli-responsive properties (Srivastava et al., 2017).
Computational and Antimicrobial Screening : Arshad et al. (2018) designed and synthesized thiazolidinone derivatives containing indole and pyridine moieties. They assessed their antibacterial activity and conducted MTT assays to evaluate cytotoxicity. Their findings indicated strong antibacterial activity with lower cytotoxicity compared to standard drugs (Arshad, Khan, Nami, & Ahmad, 2018).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c22-16(19-12-13-4-2-7-18-11-13)17(23)20-14-5-1-6-15(10-14)21-8-3-9-26(21,24)25/h1-2,4-7,10-11H,3,8-9,12H2,(H,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNCCLTWXFBGFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

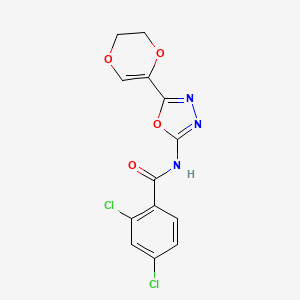
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2396564.png)
![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396567.png)

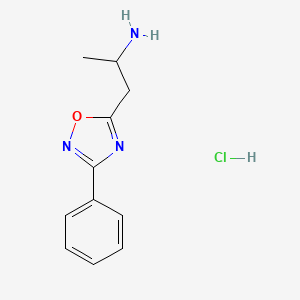
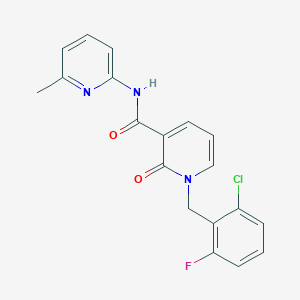
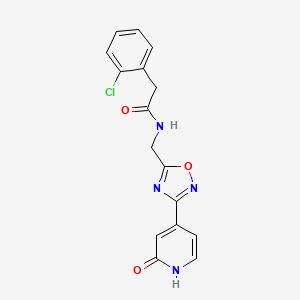
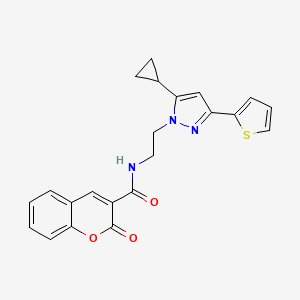
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-methyltriazole-4-carboxamide](/img/structure/B2396577.png)
![1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2396578.png)

![Methyl 4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)benzoate](/img/structure/B2396581.png)
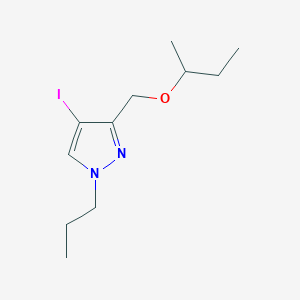
![Methyl 4-(((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2396585.png)